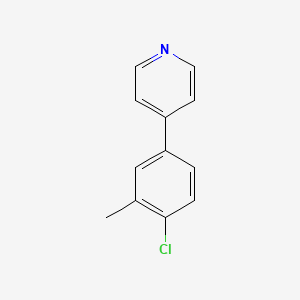![molecular formula C13H21NO5 B14760294 (3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14760294.png)
(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group, a hydroxy group, and a carboxylic acid group. Its stereochemistry is defined by the (3S,5R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the construction of the bicyclic structure through a series of cyclization reactions.
Introduction of functional groups: The tert-butoxycarbonyl group, hydroxy group, and carboxylic acid group are introduced through specific reactions such as esterification, hydroxylation, and carboxylation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.
Aplicaciones Científicas De Investigación
(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Propiedades
Fórmula molecular |
C13H21NO5 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
(3S,5R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7?,8?,9-,10+/m1/s1 |
Clave InChI |
TYUQYVAXNUHBAT-BMNUFHGDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H](C2CCC1C[C@H]2O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760215.png)








![5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)
![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)

![2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14760284.png)
